
Polyriboinosinic-polydeoxycytidylic acid
Overview
Description
Polyriboinosinic-polydeoxycytidylic acid, also known as poly(I:C), is a synthetic double-stranded RNA that is used as an immunomodulator . It is a potent inducer of interferon and can activate monocytes to produce various cytokines . It has been used in various clinical trials with little or no toxicity .
Synthesis Analysis
Poly(I:C) is added to a variety of cell lines carried in continuous culture, resulting in the incorporation of large amounts of labeled thymidine into DNA and labeled uridine into RNA . This occurs in the presence of a normal or decreased protein synthesis and in the absence of a change in the total cell population .Molecular Structure Analysis
Poly(I:C) is a synthetic double-stranded RNA that might reflect a natural genetic product from a variety of viruses during replication . It has recently been identified as one of the critical stimuli for Toll-like receptor 3 (TLR3) .Chemical Reactions Analysis
The addition of poly(I:C) to various cell lines results in the incorporation of large amounts of labeled thymidine into DNA and labeled uridine into RNA . This increased incorporation of label is not an artifact resulting from infectious agents in the culture medium or from an increased uptake of labeled thymidine into the intracellular pool .Mechanism of Action
Poly(I:C) allows class I processing of exogenous protein and induction of specific cytotoxic T lymphocytes . It can drive the direction of acquired/adaptive immunity to the cellular arm . When used in immunization with purified recombinant proteins, it can prime epitope-specific class I MHC molecule-restricted cytotoxic T lymphocytes from naive T cells in vivo .
Future Directions
Poly(I:C) has been used in various clinical trials with little or no toxicity . It has potential for use in vaccination strategies and adoptive immunotherapy purposes . The findings presented in various studies offer a new therapeutic strategy using poly(I:C) administration for priming antigen-specific cytotoxic T lymphocytes with purified viral protein in vivo .
properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O7P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t4-,6-,7-,10-;5-,6+,8+/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVXQBTLZZWHD-HTUCEEOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O15P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950074 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol--9-(5-O-phosphonopentofuranosyl)-9H-purin-6-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135618520 | |
CAS RN |
27380-19-4 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol--9-(5-O-phosphonopentofuranosyl)-9H-purin-6-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-](/img/structure/B3256548.png)
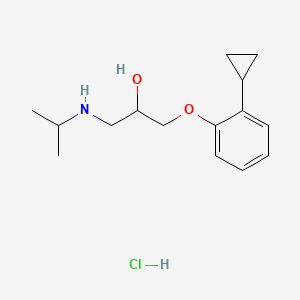
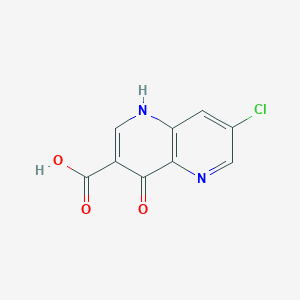

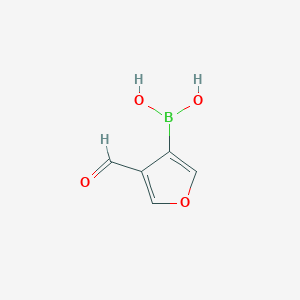

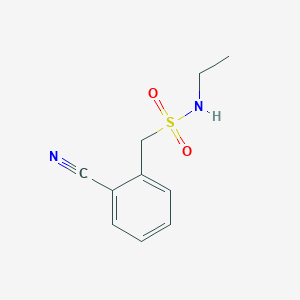

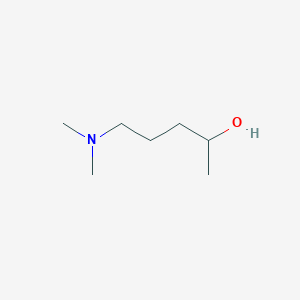
![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)


![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)